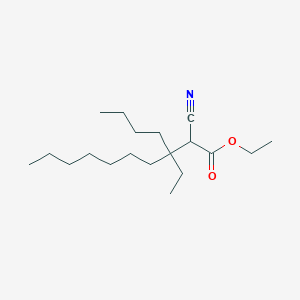
Ethyl 3-butyl-2-cyano-3-ethyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-butyl-2-cyano-3-ethyldecanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-butyl-2-cyano-3-ethyldecanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives. One common method involves the reaction of 3-butyl-2-cyano-3-ethyldecanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-butyl-2-cyano-3-ethyldecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or primary amines.
Major Products Formed
Hydrolysis: 3-butyl-2-cyano-3-ethyldecanoic acid and ethanol.
Reduction: 3-butyl-2-cyano-3-ethyldecanol.
Substitution: Amides or other substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-butyl-2-cyano-3-ethyldecanoate has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which ethyl 3-butyl-2-cyano-3-ethyldecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific pathways. The cyano group may also play a role in modulating biological activity through interactions with nucleophiles in the body.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-butyl-2-cyano-3-ethyldecanoate can be compared with other esters and cyano-containing compounds:
Ethyl acetate: A simpler ester used widely in industry and laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl cyanoacetate: Contains a cyano group and is used in organic synthesis.
Uniqueness
What sets this compound apart is its combination of a long alkyl chain, ester group, and cyano group, which together confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
25593-97-9 |
|---|---|
Molekularformel |
C19H35NO2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
ethyl 3-butyl-2-cyano-3-ethyldecanoate |
InChI |
InChI=1S/C19H35NO2/c1-5-9-11-12-13-15-19(7-3,14-10-6-2)17(16-20)18(21)22-8-4/h17H,5-15H2,1-4H3 |
InChI-Schlüssel |
WCNMOCUDNHOEHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)(CCCC)C(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


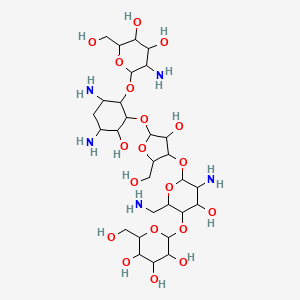
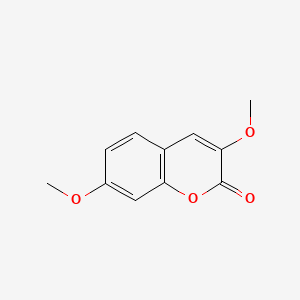

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
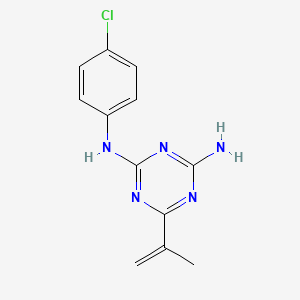
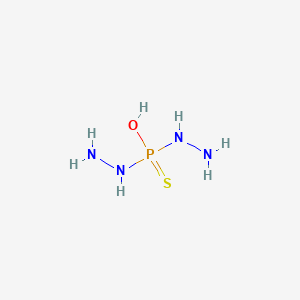
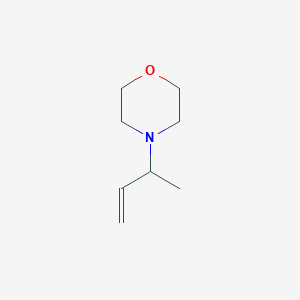

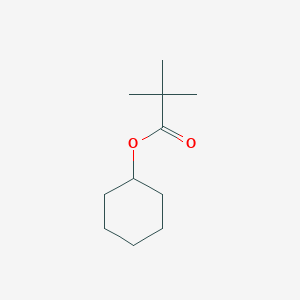
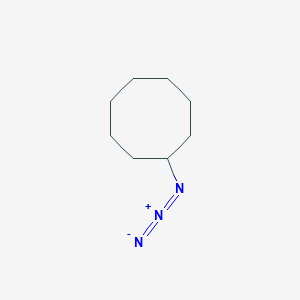

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
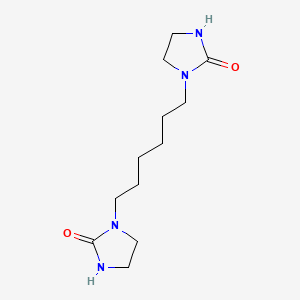
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
